CPF-P5
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFGSFLGKALKAALKIGADVLGGAPQQ |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Pathways for the Compound of Interest and Analogues
The primary and most well-established method for synthesizing CPF-P5 and its analogues is Solid-Phase Peptide Synthesis (SPPS). wikipedia.orgpowdersystems.comnih.gov This technique has revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support, which simplifies the purification process after each reaction step. peptide.com
The most common SPPS approach for a peptide like this compound would utilize 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.govchempep.com This strategy involves the sequential addition of Nα-Fmoc-protected amino acids to the free amino group of the resin-bound peptide chain. Each cycle of amino acid addition consists of two main steps:
Deprotection: The Fmoc protecting group from the N-terminal amino acid of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.edupeptide.com
Coupling: The next Nα-Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to improve efficiency and reduce side reactions. peptide.com
This cycle is repeated until the entire amino acid sequence of this compound is assembled. Following the final coupling step, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to protect sensitive amino acid residues. novoprolabs.combachem.com The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC). bachem.com
The synthesis of analogues of this compound can be readily achieved using SPPS by simply incorporating different amino acid building blocks at desired positions in the sequence. researchgate.netnih.gov
Table 1: Key Reagents in Fmoc-Based Solid-Phase Peptide Synthesis of this compound
| Reagent Class | Example(s) | Function in Synthesis |
|---|---|---|
| Solid Support (Resin) | Wang resin, Rink amide resin | Insoluble support for peptide chain elongation. peptide.com |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | Protects the alpha-amino group of the incoming amino acid. chempep.com |
| Deprotection Reagent | Piperidine in DMF | Removes the Fmoc group to allow for the next coupling step. uci.edu |
| Coupling Reagents | DIC/OxymaPure, HBTU, HATU | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. |
| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers | Cleaves the completed peptide from the resin and removes side-chain protecting groups. bachem.com |
Development of Novel and Efficient Synthetic Routes
While standard Fmoc-SPPS is a robust method, research continues to focus on developing more efficient synthetic routes. For a relatively long peptide like this compound, challenges such as peptide aggregation during synthesis can lead to lower yields and purity. nih.gov Novel strategies to address these issues include:
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can significantly accelerate both the deprotection and coupling steps in SPPS, leading to a dramatic reduction in synthesis time. researchgate.netnih.gov The increased temperature can also help to disrupt peptide aggregation.
Use of Advanced Coupling Reagents: The development of newer coupling reagents, such as those based on uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can improve coupling efficiency, especially for sterically hindered amino acids or "difficult" sequences that are prone to incomplete reactions. mdpi.com
In Situ Fmoc Removal: A recent "green chemistry" approach combines the coupling and deprotection steps. peptide.com After coupling is complete, the deprotection reagent (e.g., piperidine) is added directly to the coupling cocktail. This method can reduce solvent consumption by eliminating the need for washing steps between coupling and deprotection. peptide.com
Strategies for Chemical Modification and Structural Diversification
To improve the biological activity, stability, or other properties of this compound, various chemical modifications can be introduced. These modifications can be incorporated during or after the main peptide synthesis.
Amino Acid Substitution: The most straightforward strategy is the replacement of one or more amino acids in the this compound sequence with other proteinogenic or non-proteinogenic amino acids. researchgate.net For instance, substituting certain residues with tryptophan has been shown to enhance the antimicrobial activity of some peptides.
N-terminal and C-terminal Modifications: The N-terminus can be acetylated, and the C-terminus can be amidated. These modifications can increase the peptide's stability against degradation by exopeptidases.
Cyclization: Introducing cyclic constraints into the peptide backbone can enhance conformational stability and resistance to proteases. This can be achieved by forming a lactam bridge between the side chains of acidic and basic amino acids (e.g., glutamic acid and lysine) or by introducing disulfide bonds between cysteine residues. nih.gov
Lipidation: Attaching a fatty acid chain to the peptide (lipidation) can enhance its interaction with bacterial membranes, often leading to increased antimicrobial potency.
Stereochemical Control and Asymmetric Synthesis Approaches
The biological activity of peptides is highly dependent on their stereochemistry. This compound, being a natural peptide, is composed of L-amino acids. In chemical synthesis, it is crucial to maintain the stereochemical integrity of each amino acid throughout the synthesis process.
Racemization-Free Coupling Reagents: During the activation and coupling steps of SPPS, there is a risk of racemization (the conversion of an L-amino acid to a mixture of L- and D-isomers). The use of coupling reagents like HOBt or OxymaPure helps to suppress this side reaction. nih.gov Modern coupling reagents are designed to minimize racemization. nih.gov
Incorporation of D-Amino Acids: A common strategy to increase the stability of antimicrobial peptides against proteolytic enzymes is to replace some or all of the L-amino acids with their D-enantiomers. Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are less susceptible to degradation. This can be readily achieved in SPPS by using the corresponding D-amino acid building blocks.
Chemoenzymatic and Biocatalytic Synthesis of the Compound of Interest
While chemical synthesis is the dominant method for producing peptides like this compound, chemoenzymatic approaches offer potential advantages, particularly in terms of stereoselectivity and reduced need for protecting groups.
Enzymatic Peptide Synthesis: Proteases, which normally cleave peptide bonds, can be used in reverse to form them under specific conditions (e.g., in organic solvents or frozen aqueous systems). This method is highly stereoselective.
Ligation Strategies: For very long peptides, a combination of chemical and enzymatic methods can be employed. For example, smaller peptide fragments of this compound could be synthesized chemically and then joined together (ligated) using enzymes like sortase or butelase. This approach, known as chemoenzymatic peptide synthesis, combines the flexibility of chemical synthesis with the efficiency and specificity of enzymatic reactions.
At present, the application of purely biocatalytic or extensive chemoenzymatic strategies for the de novo synthesis of this compound is not widely established, with chemical methods like SPPS remaining the primary route for its production and the synthesis of its analogues.
Molecular Structure, Conformation, and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, EPR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For Potassium pentafluorophenylphosphate (B571532) (KPF5Ph), multinuclear NMR spectroscopy provides detailed information about the chemical environment of hydrogen, carbon, phosphorus, and fluorine atoms.
NMR Data for KPF5Ph science.gov:
| Nucleus | Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | 500 | CD₃CN | 7.23-7.30 | m (3H, Hortho+para) | - |
| 7.63-7.68 | m (2H, Hmeta) | - | |||
| ³¹P {¹H} | 202 | CD₃CN | -137.0 | quintd | JPF = 673, JPF = 822 |
| ¹⁹F {¹H} | 470 | CD₃CN | -58.4 | dd (4F) | JFP = 822, JFF = 36 |
| -61.1 | dquint (1F) | JFP = 673, JFF = 36 | |||
| ¹³C {¹H} | 125 | CD₃CN | 127.79 | d (CHortho) | JCP = 19 |
| 127.90 | m (CHmeta) | - | |||
| 131.47 | dquint (CHpara) | JCF = 4.2, JCP = 9.3 | |||
| 150.31 | dquint (Cipso) | JCP = 306, JCF = 45 |
[
{"Nucleus": "¹H", "Frequency (MHz)": 500, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "7.23-7.30", "Multiplicity": "m (3H, Hortho+para)", "Coupling Constants (Hz)": "-"},
{"Nucleus": "¹H", "Frequency (MHz)": 500, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "7.63-7.68", "Multiplicity": "m (2H, Hmeta)", "Coupling Constants (Hz)": "-"},
{"Nucleus": "³¹P {¹H}", "Frequency (MHz)": 202, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "-137.0", "Multiplicity": "quintd", "Coupling Constants (Hz)": "JPF = 673, JPF = 822"},
{"Nucleus": "¹⁹F {¹H}", "Frequency (MHz)": 470, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "-58.4", "Multiplicity": "dd (4F)", "Coupling Constants (Hz)": "JFP = 822, JFF = 36"},
{"Nucleus": "¹⁹F {¹H}", "Frequency (MHz)": 470, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "-61.1", "Multiplicity": "dquint (1F)", "Coupling Constants (Hz)": "JFP = 673, JFF = 36"},
{"Nucleus": "¹³C {¹H}", "Frequency (MHz)": 125, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "127.79", "Multiplicity": "d (CHortho)", "Coupling Constants (Hz)": "JCP = 19"},
{"Nucleus": "¹³C {¹H}", "Frequency (MHz)": 125, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "127.90", "Multiplicity": "m (CHmeta)", "Coupling Constants (Hz)": "-"},
{"Nucleus": "¹³C {¹H}", "Frequency (MHz)": 125, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "131.47", "Multiplicity": "dquint (CHpara)", "Coupling Constants (Hz)": "JCF = 4.2, JCP = 9.3"},
{"Nucleus": "¹³C {¹H}", "Frequency (MHz)": 125, "Solvent": "CD₃CN", "Chemical Shift (δ, ppm)": "150.31", "Multiplicity": "dquint (Cipso)", "Coupling Constants (Hz)": "JCP = 306, JCF = 45"}
]
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and thus the elemental composition of a compound. For KPF5Ph, HRMS data confirmed its molecular formula.
HRMS Data for KPF5Ph science.gov:
| Mode | Calculated Mass ([M]⁻) | Found Mass ([M]⁻) |
| ESI⁻ | 203.0063 | 203.0049 |
[
{"Mode": "ESI⁻", "Calculated Mass ([M]⁻)": 203.0063, "Found Mass ([M]⁻)": 203.0049}
]
Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons, such as paramagnetic metal complexes or organic radicals. No specific EPR data for KPF5Ph or [CpFe(η⁵‐P5)] was found in the provided search results.
Crystallographic Investigations (X-ray Diffraction, Cryo-EM) of the Compound and its Complexes
X-ray diffraction is a primary technique for determining the precise arrangement of atoms in the crystalline solid state. Single-crystal X-ray diffraction was performed for KPF5Ph, providing detailed structural parameters. science.gov ORTEP diagrams illustrate the molecular structure and packing in the crystal lattice. science.gov
Selected Bond Angles for KPF5Ph (in degrees) science.gov:
| Angle | Value |
| C1-P1-F1 | 178.84(11) |
| C7-P2-F6 | 178.68(12) |
| C13-P3-F11 | 179.15(12) |
| C27-P4-F16 | 179.70(11) |
| C1-P1-F2 | 92.63(10) |
| C7-P2-F7 | 92.60(10) |
| C13-P3-F12 | 93.57(11) |
| C27-P4-F17 | 92.45(11) |
[
{"Angle": "C1-P1-F1", "Value": "178.84(11)"},
{"Angle": "C7-P2-F6", "Value": "178.68(12)"},
{"Angle": "C13-P3-F11", "Value": "179.15(12)"},
{"Angle": "C27-P4-F16", "Value": "179.70(11)"},
{"Angle": "C1-P1-F2", "Value": "92.63(10)"},
{"Angle": "C7-P2-F7", "Value": "92.60(10)"},
{"Angle": "C13-P3-F12", "Value": "93.57(11)"},
{"Angle": "C27-P4-F17", "Value": "92.45(11)"}
]
These angles provide insight into the geometry around the phosphorus center in KPF5Ph. The C-P-F angles close to 180° suggest a near-linear arrangement, while angles around 90° indicate approximately orthogonal substituents.
Pentaphosphaferrocene complexes, such as [CpFe(η⁵‐P5)], have also been characterized by single-crystal X-ray diffraction, confirming their sandwich structure with the cyclic P5 ligand coordinated to the iron center. nih.gov Selected internuclear distances in [FeCp(η⁵-PC4Ph4)], a related monophosphaferrocene derivative, have been reported, providing details on Fe-C and P-C bond lengths.
Cryo-Electron Microscopy (Cryo-EM) is typically used for structural analysis of large biological molecules or assemblies. It is not a standard technique for small chemical compounds like KPF5Ph or [CpFe(η⁵‐P5)], and no Cryo-EM studies were found in the provided search results.
Analysis of Conformational Dynamics and Isomerism
Conformational dynamics and isomerism are important aspects of molecular structure. While the provided search results for KPF5Ph science.gov do not explicitly discuss conformational dynamics or isomerism, the related compound (NHC)PF4Ph is mentioned to exist as cis and trans isomers, and their ratio over time was analyzed by ¹⁹F NMR. science.gov This suggests that related phosphorus-containing compounds can exhibit isomerism.
Pentaphosphaferrocene complexes can also exhibit different coordination modes and structural variations depending on the substituents and reaction conditions, leading to different isomers or polymeric structures as mentioned for the coordination behavior of [CpFe(η⁵‐P5)] with CuI halides. nih.gov
Vibrational Spectroscopy Studies (IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations of a compound, serving as a molecular fingerprint.
Electronic Structure Probing via UV-Vis and Fluorescence Spectroscopy
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules, providing information about conjugation and electronic energy levels. Fluorescence spectroscopy probes the emission of light by molecules after excitation.
No specific UV-Vis or fluorescence spectroscopic data for KPF5Ph or [CpFe(η⁵‐P5)] was found in the provided search results. However, the concept of "exciplex spectral characteristics such as red-shift and broadening" is mentioned in the context of blue exciplexes in organic light-emitting diodes, where a carbazole-based electron donor molecule abbreviated as CPF was used. This indicates that UV-Vis and fluorescence spectroscopy are relevant techniques for studying the electronic properties of organic molecules, although this specific example pertains to a different compound also using the "CPF" abbreviation.
Mechanistic Investigations of Molecular Interactions and Reactivity
Elucidation of Reaction Mechanisms and Catalytic Processes Involving the Compound
In the context of biological processes, CPF (Cleavage and Polyadenylation Factor) is a multi-subunit protein complex involved in the 3' end processing of RNA. arkat-usa.orgdaneshyari.com This processing is a critical step in gene expression and involves a series of enzymatic reactions, including endonucleolytic cleavage and polyadenylation. daneshyari.comresearchgate.net The CPF complex harbors endonuclease, poly(A) polymerase, and protein phosphatase activities, which are tightly coordinated. daneshyari.com The mechanism involves the recognition of specific RNA sequences, such as polyadenylation signals (PAS), often located upstream of the cleavage site. arkat-usa.orgresearchgate.net While "P5" specifically refers to a particular polyadenylation site in yeast TLC1 RNA arkat-usa.org, the broader CPF-mediated cleavage and polyadenylation mechanism involves the precise positioning of enzymatic activities relative to the RNA substrate guided by protein-RNA interactions. arkat-usa.orgresearchgate.net
In a different context, the Preyssler catalyst, with the formula H14[NaP5W30O110], which contains "P5" in its polyanion structure, acts as a heterogeneous acid catalyst in various organic transformations. Its catalytic activity stems from its strong Brønsted acidity and unique structure. Reaction mechanisms catalyzed by the Preyssler catalyst typically involve proton transfer and stabilization of transition states, facilitating reactions such as esterification and alkylation. The specific mechanism depends on the reaction type, but the heteropolyacid structure provides a framework for acid catalysis.
Kinetic and Thermodynamic Studies of Chemical Transformations
Kinetic and thermodynamic studies provide quantitative descriptions of reaction rates and the spontaneity and equilibrium of chemical transformations.
In the context of the p5 peptide, studies on its interaction with CDK5/p25 have included assessments of its inhibitory activity, which implicitly involves kinetic parameters related to enzyme inhibition. Computational studies have explored the binding affinity and thermodynamics of the p5 peptide interaction with CDK5, suggesting that binding can be enthalpically driven.
For adsorptive processes involving membranes referenced with "P5," kinetic studies examine the rate of adsorption of substances onto the membrane surface. Factors such as contact time, pH, and initial concentration influence the adsorption kinetics. Thermodynamic studies can provide insights into the favorability and nature of the adsorption process, determining whether it is spontaneous and the types of interactions involved (e.g., physical or chemical adsorption).
In the case of photochemical degradation pathways labeled P5 for fluoroquinolones, kinetic studies focus on the rate at which the parent compound is transformed into degradation products upon irradiation. These studies often follow pseudo-first-order kinetics.
Molecular Recognition and Binding Studies with Biological Macromolecules
Molecular recognition and binding studies are crucial for understanding how molecules interact with biological macromolecules like proteins, nucleic acids, and membranes.
Protein-Ligand Interaction Mechanisms (e.g., enzyme inhibition, receptor binding)
The p5 peptide, a 24-amino acid fragment, has been studied for its ability to inhibit the hyperactivity of the CDK5/p25 complex, which is implicated in neurodegenerative diseases. Mechanistic studies, including computational approaches, suggest that the p5 peptide can bind to CDK5 at interfaces also used by its activators p25 and p35, acting as a competitor. Alternative binding modes and allosteric inhibition mechanisms have also been explored. This interaction highlights the potential of peptide fragments as ligands to modulate protein activity.
The CPF protein complex itself engages in extensive protein-protein interactions with other factors involved in RNA processing and transcription, such as RNA polymerase II (RNAPII). daneshyari.com These interactions are essential for recruiting CPF to the site of transcription and coordinating RNA processing with transcriptional termination. daneshyari.com Specific subunits within the multi-component CPF complex are responsible for these interactions.
Nucleic Acid-Compound Interactions (e.g., RNA processing, DNA binding)
The CPF protein complex plays a central role in recognizing and interacting with specific sequences on nascent RNA transcripts to direct 3' end processing. arkat-usa.orgdaneshyari.comresearchgate.net This includes the recognition of polyadenylation signals (PAS). arkat-usa.orgresearchgate.net In the context of yeast telomerase RNA (TLC1), specific PAS sites, including one referred to as P5, are recognized by the CPF-CF complex to ensure proper 3' end maturation. arkat-usa.org The interaction involves multiple subunits of the CPF complex binding to different RNA elements. researchgate.net
In a different area of research related to "P5" in membrane studies, DNA condensation at cationic lipid bilayers has been observed. This involves interactions between the negatively charged DNA molecules and the positively charged membrane surface, potentially influenced by the membrane's physical properties and the presence of other molecules.
Membrane and Lipid Bilayer Interactions
Studies labeled "P5" have investigated diffusion and conformational dynamics in locally perturbed model membrane systems. These studies explore how the properties of lipid bilayers and the presence of other components, such as polymers or proteins, affect the movement and behavior of molecules within the membrane. Concepts like anomalous diffusion and the influence of membrane microheterogeneities are central to these investigations.
Furthermore, membranes referenced with "P5," such as the "PE/Fe3O4/P5% membrane," have been developed for adsorbing substances from water. The mechanism of adsorption involves interactions between the substance and the membrane material, which can be influenced by factors like electrostatic interactions, hydrogen bonding, and surface complexation. P5 ATPases are also a class of membrane proteins whose potential role as lipid translocators is being investigated, highlighting their interaction with the lipid bilayer.
Photophysical and Photochemical Reactivity Pathways
Photophysical and photochemical processes involve the interaction of compounds with light, leading to excitation or chemical transformations.
In the context of fluoroquinolone antibiotics, photochemical degradation pathways, including those designated as P5, have been identified when these compounds are exposed to light. These pathways involve specific chemical reactions triggered by light absorption, leading to the formation of degradation products. Understanding these pathways is important for assessing the environmental fate and potential toxicity of the degradation products.
Redox Chemistry and Electron Transfer Mechanisms
Redox chemistry, or oxidation-reduction reactions, involves the transfer of electrons between chemical species. github.iolibretexts.orgpcc.eukhanacademy.org Oxidation is defined as the loss of electrons by a species, resulting in an increase in its oxidation state. github.iolibretexts.orgpcc.eu Conversely, reduction is the gain of electrons, leading to a decrease in oxidation state. github.iolibretexts.orgpcc.eu These processes are intrinsically linked and occur simultaneously; one species is oxidized while another is reduced. libretexts.orgpcc.eukhanacademy.org The species that is oxidized acts as a reducing agent, while the species that is reduced acts as an oxidizing agent. libretexts.orgncert.nic.in
Electron transfer mechanisms describe the pathways and kinetics by which electrons move from a donor to an acceptor. These mechanisms can range from simple outer-sphere electron transfer, where the coordination spheres of the reactants remain intact, to inner-sphere mechanisms involving a bridging ligand between the metal centers. bhu.ac.in Proton-coupled electron transfer (PCET) is another important mechanism where an electron and a proton are transferred, either in a concerted step or sequentially. nih.govwikipedia.orgnih.gov PCET is fundamental in many biological and chemical processes, often facilitating reactions that would be energetically unfavorable as separate electron or proton transfers. nih.govwikipedia.orgnih.gov
Electrochemical techniques are widely used to investigate the redox properties of chemical compounds. Cyclic voltammetry (CV) is a particularly powerful method for studying electron transfer processes and determining redox potentials. researchgate.netresearchgate.netiaea.orgmdpi-res.comresearcher.lifebme.hudokumen.pubmsu.edu By sweeping the potential of an electrode in a solution containing the compound of interest and measuring the resulting current, CV can provide information about the reversibility of electron transfer, the number of electrons transferred, and the formal potential of the redox couple. researchgate.netmsu.edu The shape and position of the peaks in a cyclic voltammogram are characteristic of the electrochemical behavior of the species. msu.edu
Other techniques, such as square wave voltammetry, differential pulse voltammetry, and spectroscopic methods (e.g., UV-Vis, EPR) coupled with electrochemistry, can provide further insights into the redox states, intermediates, and kinetics of electron transfer reactions. The electronic structure of a molecule, including its molecular orbitals (e.g., HOMO and LUMO), significantly influences its redox behavior and electron transfer rates. bhu.ac.indiva-portal.org
While the principles and techniques for studying redox chemistry and electron transfer mechanisms are well-established, specific research findings and detailed data, such as cyclic voltammograms, redox potentials, or kinetic parameters, specifically for a compound named "CPF-P5" were not found in the consulted literature. Therefore, it is not possible to present data tables or detailed research findings solely focused on the redox chemistry of "this compound" in this section.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used for this purpose due to its balance of accuracy and computational cost. nih.govresearchgate.netmdpi.com For a compound like CPF-P5, DFT would be employed to:
Determine Ground State Geometry: Calculations would identify the most stable three-dimensional arrangement of atoms.
Analyze Electronic Structure: This includes mapping the electron density distribution, identifying molecular orbitals (HOMO/LUMO), and calculating the electrostatic potential. These analyses are crucial for predicting sites of reactivity.
Predict Spectroscopic Properties: DFT can forecast spectroscopic signatures such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are vital for experimental characterization. nih.gov
For instance, a study on the pentaphosphaferrocene parent compound, [CpFe(η⁵‐P₅)], utilized DFT computations to complement experimental characterization, demonstrating the synergy between theoretical and practical approaches. nih.govresearchgate.net
Table 1: Representative Data from DFT Calculations for a Hypothetical Compound
| Property | Calculated Value | Method/Basis Set |
| Ground State Energy | -1234.56 Hartree | B3LYP/6-31G |
| HOMO Energy | -6.78 eV | B3LYP/6-31G |
| LUMO Energy | -1.23 eV | B3LYP/6-31G |
| Dipole Moment | 2.45 Debye | B3LYP/6-31G |
This table is illustrative and does not represent actual data for a compound named this compound.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics
Molecules are not static; they are dynamic entities that explore various shapes or conformations. Molecular Dynamics (MD) simulations model this behavior by calculating the trajectory of atoms and molecules over time. nih.govyoutube.com For this compound, MD simulations would be critical for:
Conformational Analysis: Identifying the range of accessible conformations and the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its function. researchgate.netnih.govplos.orgbiorxiv.org
Studying Solvent Effects: Simulating the molecule in a solvent environment (e.g., water) to understand how interactions with the solvent affect its structure and dynamics.
Investigating Interactions: Observing how this compound interacts with other molecules, such as biological macromolecules or other chemical species, providing insights into its mechanism of action. biorxiv.orgmdpi.com
A 2018 study on Fatty Acid Binding Protein 5 (FABP5) utilized 300 ns MD simulations to reveal a high degree of protein and ligand flexibility, providing new insights into binding dynamics that were not apparent from static crystal structures. nih.gov
Molecular Docking and Virtual Screening for Binding Site Prediction
If this compound is being investigated for biological activity, molecular docking and virtual screening are indispensable tools. These methods predict how a molecule (ligand) binds to a larger receptor molecule, typically a protein. researchgate.netnih.govnih.gov
Molecular Docking: This technique places the this compound molecule into the binding site of a target protein in various orientations and conformations to find the best fit. The quality of the fit is evaluated using a scoring function that estimates the binding affinity.
Virtual Screening: This high-throughput computational technique involves docking a large library of compounds against a target protein to identify potential "hits". If this compound were part of such a library, this method could predict its potential biological targets. nih.govmdpi.comevotec.comnih.gov
These predictions are crucial for prioritizing compounds for experimental testing and for understanding the molecular basis of a compound's biological activity.
Table 2: Example Molecular Docking Results
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.5 | LYS72, GLU91, PHE327 |
| Estrogen Receptor | -9.2 | ARG394, GLU353, THR347 |
| HIV Protease | -7.9 | ASP25, ILE50, ILE84 |
This table is illustrative and does not represent actual data for a compound named this compound.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by finding a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimentally measured activities or properties for a series of compounds.
For a family of compounds related to this compound, a QSAR/QSPR model could:
Predict the activity or property of new, unsynthesized analogs.
Provide insights into the structural features that are important for the desired activity or property, guiding the design of more potent or suitable molecules.
Reaction Pathway Mapping and Transition State Analysis
Understanding how a compound is formed or how it participates in a chemical reaction is a key area of computational chemistry. This involves mapping the potential energy surface of a reaction to identify the most likely reaction pathway.
Reaction Pathway Mapping: This process identifies the sequence of intermediate structures that connect reactants to products.
Transition State Analysis: The transition state is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. nih.govplos.org Locating and characterizing the transition state structure is crucial for understanding reaction rates and mechanisms. For complex reactions, post-transition state bifurcations, where a single transition state leads to multiple products, may also be investigated. researchgate.net
Biochemical and Cellular Activity Mechanisms in Vitro Systems
Modulation of Specific Biochemical Pathways and Enzyme Activities (In Vitro)
Currently, there is no available scientific literature that details the specific modulation of biochemical pathways or enzyme activities by CPF-P5 in in vitro systems. While peptides in the CPF family are generally known for their antimicrobial properties, the precise molecular targets and enzymatic interactions of this compound have not been investigated or reported.
Molecular Mechanisms of Cellular Responses to the Compound (In Vitro)
Detailed molecular mechanisms of cellular responses to this compound in vitro are not documented. The primary mode of action for many antimicrobial peptides involves interaction with and disruption of microbial cell membranes. However, specific studies on this compound that would confirm this mechanism, or explore other potential cellular responses such as effects on signal transduction pathways or gene expression, are absent from the current body of scientific research.
Characterization of Intracellular Localization and Trafficking (In Vitro)
There are no published studies characterizing the intracellular localization and trafficking of this compound in vitro. Research has not yet explored whether this peptide can enter host or target cells, and if so, what its subcellular destination and transport mechanisms might be.
Comparative Biochemical Profiling of Structural Analogues
A comparative biochemical profiling of this compound with its structural analogues has not been performed. While the CPF family of peptides includes various members with sequence similarities, direct comparative studies to understand the structure-activity relationships and biochemical profiles of these analogues in relation to this compound are not available in the scientific literature.
Environmental Transformation and Degradation Pathways
Abiotic Degradation Processes in Environmental Matrices (e.g., hydrolysis, photolysis)
In one documented pathway, the degradation of Ciprofloxacin (B1669076) can lead to the formation of a product P4 (m/z = 329) through defluorination. Subsequently, this intermediate undergoes a direct opening of its piperazine (B1678402) ring along with the loss of a methyl group to form CPF-P5 (m/z = 316). nih.gov This indicates that processes capable of causing defluorination and piperazine ring cleavage are critical for the generation of this compound.
Advanced oxidation processes, such as those involving gamma-irradiation, have been shown to effectively degrade Ciprofloxacin in aqueous solutions. tandfonline.com These processes generate highly reactive radicals that can attack the Ciprofloxacin molecule at multiple sites, including the piperazine ring, which is a key step in the formation of this compound. nih.gov The degradation of Ciprofloxacin has been observed to follow pseudo-first-order kinetics in such systems. tandfonline.com
Photolysis, particularly under UV irradiation, is another significant abiotic process that contributes to the degradation of Ciprofloxacin and the formation of its various transformation products. nih.govnih.gov The rate of photolytic degradation is influenced by factors such as pH. nih.gov While a direct photolytic pathway to this compound is not explicitly detailed in the available literature, the known mechanisms of Ciprofloxacin photodegradation, which include reactions at the piperazine ring, suggest that photolysis is a plausible route for the formation of this compound. researchgate.net
The table below summarizes the conditions under which this compound is formed from Ciprofloxacin.
| Degradation Process | Precursor Compound | Key Transformation Steps | Resulting Product | Reference |
| Advanced Oxidation | Ciprofloxacin -> P4 (m/z = 329) | Direct piperazine ring opening and methyl group loss | This compound (m/z = 316) | nih.gov |
Sorption and Transport Phenomena in Soil, Water, and Air Systems
Specific studies on the sorption and transport of the Ciprofloxacin degradation product this compound are not available in the current scientific literature. However, the sorption and transport behavior of the parent compound, Ciprofloxacin, and its other degradation products can provide an indication of how this compound might behave in soil, water, and air systems.
The environmental mobility of Ciprofloxacin is largely governed by its sorption to soil and sediment particles. Ciprofloxacin generally exhibits a strong affinity for adsorption onto soil, which is influenced by factors such as pH and the presence of cations. researchgate.net The primary mechanisms of Ciprofloxacin sorption to soil include cation exchange, cation bridging, and surface complexation. researchgate.net
Given that this compound is formed through the opening of the piperazine ring and defluorination, its chemical structure and properties, such as its polarity and charge, would differ from the parent Ciprofloxacin molecule. These differences would, in turn, affect its sorption behavior. The loss of the fluorine atom and the alteration of the piperazine ring could potentially change its interaction with soil components. For instance, changes in the molecule's charge distribution could alter its capacity for cation exchange, a key mechanism in the sorption of the parent compound. researchgate.net
In aqueous systems, the fate of Ciprofloxacin is influenced by both photodegradation and adsorption to particulate organic carbon. nih.gov The degradation products of Ciprofloxacin, including this compound, are expected to be transported in the aqueous phase, with their mobility being influenced by their solubility and their own sorption characteristics. Due to its formation in aqueous environments, the transport of this compound in water systems is a relevant pathway for its environmental distribution.
Transport in air is generally not considered a significant pathway for Ciprofloxacin and its degradation products due to their low volatility.
Development and Application of Environmental Fate Models
Currently, there are no specific environmental fate models that have been developed and applied exclusively for the Ciprofloxacin degradation product this compound. The focus of environmental modeling in the context of fluoroquinolone antibiotics has been on the parent compounds due to their direct emission into the environment and their biological activity.
However, existing environmental fate models for Ciprofloxacin could be adapted or expanded to include its major degradation products, such as this compound. These models typically simulate the distribution and concentration of the chemical in various environmental compartments like water, soil, and sediment. nih.gov Machine learning tools, such as Artificial Neural Networks (ANN) and Response Surface Methodology (RSM), have been employed to model and optimize the biodegradation of Ciprofloxacin, which could potentially be extended to its transformation products. nih.gov
The development of a specific fate model for this compound would require empirical data on its key environmental properties, including its partitioning coefficients (e.g., K_oc), degradation rates (both abiotic and biotic), and transport characteristics. As this data becomes available through further research, more sophisticated models could be developed to predict the environmental concentrations and persistence of this compound.
The table below lists some modeling approaches that have been used for the parent compound, Ciprofloxacin, which could be relevant for future modeling of this compound.
| Modeling Approach | Application for Ciprofloxacin | Potential Relevance for this compound |
| Machine Learning (ANN, RSM) | Optimizing biodegradation parameters. nih.gov | Predicting the rate and extent of this compound biotransformation. |
| Kinetic Modeling | Describing the rate of degradation in AOPs. tandfonline.com | Estimating the persistence of this compound under various abiotic conditions. |
Identification and Characterization of Environmental Degradation Products
This compound is itself an environmental degradation product of the antibiotic Ciprofloxacin. It has been identified and characterized in studies investigating the degradation of Ciprofloxacin through advanced oxidation processes.
The key identifying characteristic of this compound is its mass-to-charge ratio (m/z) of 316. nih.gov Its formation is proposed to occur via a pathway that involves the initial defluorination of a Ciprofloxacin intermediate, followed by the opening of the piperazine ring and the loss of a methyl group. nih.gov
The identification of this compound and other degradation products is typically achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net High-resolution mass spectrometry can provide accurate mass data, which is crucial for determining the elemental composition and proposing the structure of the transformation products. nih.gov
Further degradation of this compound is expected to occur in the environment, leading to the formation of smaller organic compounds and eventual mineralization to carbon dioxide and water. nih.gov The complete degradation pathway of Ciprofloxacin involves multiple steps, and this compound represents one of the intermediate products in this complex process. The characterization of these subsequent degradation products is an ongoing area of research in environmental chemistry.
The following table lists the key characteristics of this compound.
| Compound Name | Parent Compound | m/z | Formation Pathway |
| This compound | Ciprofloxacin | 316 | Defluorination, piperazine ring opening, and methyl group loss. nih.gov |
Advanced Analytical Methodologies for Research Applications
Development of High-Resolution Chromatographic-Mass Spectrometric Techniques for Quantitative and Qualitative Analysis
High-resolution chromatographic-mass spectrometric techniques are essential for the quantitative and qualitative analysis of chemical compounds in complex matrices nih.govuni.lu. In the context of Chlorpyrifos degradation, one study identified a product labeled as "P5" which corresponds to Chlorpyrifos oxon wikipedia.org. This product was detected using HPLC-TOF-MS/MS wikipedia.org. While the study confirms the application of advanced MS techniques for identifying degradation products like P5 (Chlorpyrifos oxon), detailed method development specifically for "CPF-P5" as a primary target compound was not extensively described in the provided search results beyond this identification. Other studies discuss GC-MS analysis for Chlorpyrifos (CPF) and other pesticides. HPLC-TOF-MS/MS allows for the detection and identification of degradation products in complex systems wikipedia.org.
Novel Sensor Development for Trace Analysis of the Compound in Complex Matrices
Novel sensor development offers promising avenues for the trace analysis of specific compounds in various matrices. While fluorescence-based chemosensing has been explored for the detection of organophosphate pesticides like Chlorpyrifos (CPF), specific information regarding the development or application of novel sensors solely for the trace analysis of a chemical compound consistently identified as "this compound" was not found in the provided search results.
Application of Advanced Imaging Techniques for Spatiotemporal Studies
Advanced imaging techniques are valuable for spatiotemporal studies of biological and chemical processes. The search results mention "CPF" in the context of imaging, but this refers to a Circular Polarization Filter used to improve image quality by filtering background light. No information was found regarding the application of advanced imaging techniques specifically for spatiotemporal studies of a chemical compound designated as "this compound".
High-Throughput Screening Methodologies for Compound Libraries
High-throughput screening (HTS) methodologies enable the rapid assessment of large compound libraries for specific biological or chemical activities. The search results discuss HTS in the context of cryoprotective agents and enzyme assays, but no information was found regarding the application of high-throughput screening methodologies specifically for libraries containing or being screened against a chemical compound consistently identified as "this compound".
Future Directions and Emerging Research Avenues
Integration of Systems Biology Approaches (Proteomics, Metabolomics)
Currently, there is a notable absence of published research applying systems biology approaches, such as proteomics and metabolomics, to the study of pentaphosphaferrocene. This represents a significant and untapped area for future investigation. The application of these high-throughput "omics" technologies could provide invaluable insights into the biological effects and mechanisms of action of this novel compound and its derivatives.
Proteomics , the large-scale study of proteins, could be employed to understand how pentaphosphaferrocene or its derivatives interact with and alter the proteome of a cell or organism. Future research could focus on:
Target Identification: Identifying the protein targets of pentaphosphaferrocene-derived compounds. This could reveal potential therapeutic targets or off-target effects.
Pathway Analysis: Understanding which cellular signaling pathways are perturbed by exposure to these compounds.
Biomarker Discovery: Identifying protein biomarkers that indicate exposure or response to pentaphosphaferrocene-based molecules.
Metabolomics , the comprehensive analysis of metabolites in a biological system, offers a complementary approach. By examining the metabolic fingerprint of cells or tissues exposed to pentaphosphaferrocene, researchers could:
Elucidate Mechanisms of Toxicity: Determine how the compound affects key metabolic pathways, which could be an early indicator of toxicity.
Investigate Bioactivity: Identify metabolic changes that are indicative of a specific biological activity, such as antimicrobial or anticancer effects.
The integration of proteomics and metabolomics data would provide a holistic view of the cellular response to pentaphosphaferrocene, paving the way for a more complete understanding of its biological implications.
Discovery of Novel Biological Targets or Chemical Functions
While the biological targets of pentaphosphaferrocene remain to be discovered, recent research has unveiled a significant and novel chemical function for this compound.
A groundbreaking development is the use of a derivative, pentamethylcyclopentadienyl pentaphosphaferrocene ([Cp*Fe(η⁵-P₅)]), as a recyclable platform for the synthesis of asymmetrically substituted phosphines directly from white phosphorus (P₄). researchgate.netnih.gov This process is a noteworthy advancement in organophosphorus chemistry. Traditionally, the synthesis of such phosphines involves hazardous reagents like PCl₃. researchgate.netnih.gov The pentaphosphaferrocene-mediated method offers a more atom-efficient and less hazardous alternative.
The process involves the sequential reaction of the pentaphosphaferrocene complex with nucleophiles and electrophiles to selectively functionalize the phosphorus atoms of the cyclo-P₅ ring, ultimately leading to the release of the desired asymmetric phosphine (B1218219). researchgate.netnih.gov A key advantage of this methodology is the ability to regenerate the starting pentaphosphaferrocene complex, allowing for its reuse in multiple reaction cycles. researchgate.netnih.gov
The discovery of specific biological targets for pentaphosphaferrocene and its derivatives is a primary goal for future research. Given the known biological activities of other organometallic compounds and phosphine ligands, potential areas of investigation could include:
Anticancer Activity: Many metal-based compounds exhibit cytotoxic properties against cancer cells.
Antimicrobial Properties: The unique electronic and structural features of pentaphosphaferrocene could be explored for activity against bacteria and fungi.
Enzyme Inhibition: The compound or its derivatives could be designed to interact with the active sites of specific enzymes.
The table below illustrates a hypothetical research workflow for the discovery of novel biological targets.
| Research Phase | Objective | Potential Methodologies | Expected Outcome |
| Screening | To identify preliminary biological activity. | High-throughput screening (HTS) against a panel of cancer cell lines or microbial strains. | Identification of "hit" compounds with potential therapeutic effects. |
| Target Deconvolution | To identify the molecular targets of the active compounds. | Affinity chromatography, chemical proteomics, genetic screening. | A list of candidate protein targets for further validation. |
| Mechanism of Action Studies | To understand how the compound exerts its biological effect. | Biochemical and cellular assays, structural biology (X-ray crystallography, cryo-EM). | A detailed understanding of the compound-target interaction and its downstream cellular consequences. |
Development of Advanced Research Tools and Methodologies
The study of novel compounds like pentaphosphaferrocene inherently drives the development and application of advanced research tools and methodologies. The characterization of this compound and its derivatives has relied on a suite of sophisticated analytical techniques, including:
Multinuclear NMR Spectroscopy: Essential for elucidating the structure and bonding in solution.
Single-Crystal X-ray Diffraction: Provides precise information on the three-dimensional arrangement of atoms in the solid state.
Cyclic Voltammetry: Used to probe the redox properties of the compound.
Density Functional Theory (DFT) Computations: Offer theoretical insights into the electronic structure and reactivity of the molecule.
The most significant methodological advancement associated with pentaphosphaferrocene is the development of the synthetic protocol for asymmetric phosphines mentioned previously. researchgate.netnih.gov This represents a new tool for synthetic chemists, providing a more sustainable route to a crucial class of ligands used in catalysis and materials science.
Future research in this area could focus on:
Expanding the Synthetic Scope: Developing new reactions and methodologies based on the pentaphosphaferrocene platform to access a wider range of organophosphorus compounds.
Development of in situ Spectroscopic Techniques: Creating methods to monitor the reactions involving pentaphosphaferrocene in real-time to gain a deeper mechanistic understanding.
Computational Modeling: Refining computational models to more accurately predict the reactivity and properties of pentaphosphaferrocene and its derivatives, thereby guiding experimental design.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science
Pentaphosphaferrocene is a prime candidate for fostering interdisciplinary research, bridging the fields of chemistry, biology, and environmental science.
The interface of chemistry and environmental science is clearly demonstrated by the use of pentaphosphaferrocene for the synthesis of phosphines from white phosphorus. researchgate.netnih.gov This method addresses a key goal of green chemistry: the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. By providing an alternative to traditional methods that rely on toxic reagents, this research has positive implications for environmental protection.
The convergence of chemistry and biology will be a key future direction. The asymmetric phosphines synthesized using the pentaphosphaferrocene platform have the potential to be used as:
Ligands for Bio-inspired Catalysts: These phosphines could be incorporated into metal complexes that mimic the function of metalloenzymes for applications in green chemistry and biotechnology.
Bioprobes: Functionalized phosphines could be designed as probes for imaging or sensing specific molecules or ions in biological systems.
An integrated approach involving all three disciplines could emerge from exploring the environmental fate and biological effects of pentaphosphaferrocene and its derivatives. Research in this area would address important questions regarding the potential environmental impact and biocompatibility of this new class of compounds. The table below outlines potential interdisciplinary research projects.
| Research Project | Chemistry Component | Biology Component | Environmental Science Component |
| Development of Biocatalysts | Synthesis of chiral phosphine ligands using the pentaphosphaferrocene platform. | Incorporation of ligands into metal complexes to create catalysts for asymmetric synthesis of bioactive molecules. | Application of these catalysts in environmentally friendly synthetic processes. |
| Environmental Fate and Toxicity | Synthesis of labeled pentaphosphaferrocene derivatives for tracking studies. | Assessment of the cytotoxicity and genotoxicity of the compounds in various cell models and organisms. | Investigation of the degradation pathways and persistence of the compounds in soil and water. |
| Bio-remediation Applications | Design of pentaphosphaferrocene-based materials for capturing heavy metal pollutants. | Evaluation of the biocompatibility of these materials and their impact on microbial communities. | Testing the efficiency of the materials for the remediation of contaminated sites. |
Q & A
Q. Table 1: Core Characterization Techniques
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Structural elucidation | Chemical shifts, coupling constants |
| HPLC | Purity assessment | Retention time, peak symmetry |
| TGA | Thermal behavior | Weight loss %, decomposition temperature |
Basic: How to design an initial experimental framework for studying this compound’s biological activity?
Answer:
Use the PICOT framework to structure hypothesis-driven research:
Q. Example :
"Does this compound (10–50 µM, 48h exposure) reduce viability in HeLa cells compared to untreated controls, as measured by MTT assay?"
Advanced: How to optimize this compound synthesis protocols while minimizing batch-to-batch variability?
Answer:
Employ factorial design to identify critical parameters (e.g., temperature, solvent ratio, catalyst concentration). This approach systematically tests interactions between variables .
Q. Table 2: Factorial Design Parameters
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Solvent Ratio | 1:2 | 1:4 |
| Catalyst | 0.5 mol% | 1.0 mol% |
Outcome : Statistical analysis (ANOVA) reveals significant factors affecting yield and purity. Replicate experiments ensure reproducibility .
Advanced: How to resolve contradictions in this compound’s reported mechanisms of action across studies?
Answer:
- Meta-Analysis : Aggregate data from disparate studies and assess heterogeneity via I² statistics.
- Sensitivity Testing : Replicate experiments under standardized conditions to isolate variables (e.g., cell culture media, assay protocols) .
- Pathway Enrichment Analysis : Use bioinformatics tools (e.g., KEGG, GO) to identify conserved biological pathways across datasets .
Advanced: How to integrate multi-omics data (transcriptomics, proteomics) to study this compound’s systemic effects?
Answer:
- Data Aggregation : Use platforms like Galaxy or KNIME to harmonize datasets.
- Network Analysis : Construct interaction networks to identify hub genes/proteins influenced by this compound .
- Validation : Prioritize targets via siRNA knockdown or CRISPR-Cas9, followed by functional assays (e.g., apoptosis, migration) .
Q. Table 3: Multi-Omics Integration Workflow
| Step | Tool/Method | Outcome |
|---|---|---|
| Data Preprocessing | R/Bioconductor | Normalized datasets |
| Integration | Weighted Gene Co-Expression Network Analysis (WGCNA) | Module-trait correlations |
| Validation | Western Blot/qPCR | Confirm key biomarkers |
Advanced: What methodological safeguards ensure reproducibility in this compound research?
Answer:
- Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework before experimentation .
- Blinded Analysis : Separate data collection and interpretation roles to reduce bias.
- Negative Controls : Include sham treatments and solvent-only controls to account for nonspecific effects .
- Data Transparency : Share raw datasets and code via repositories like Zenodo or GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
